1-(2-氨基苯基)氮杂环丁烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

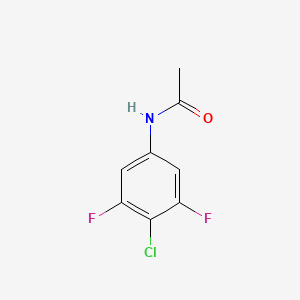

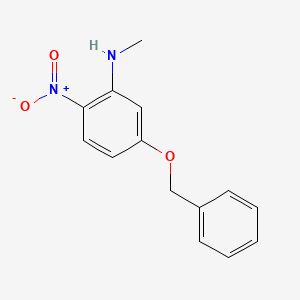

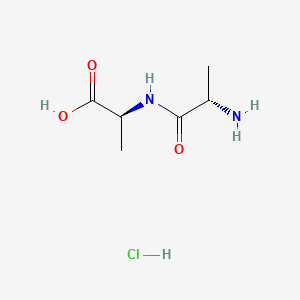

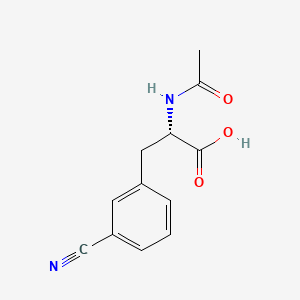

“1-(2-Aminophenyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2 . Azetidines, the class of compounds to which this molecule belongs, are four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods, including anionic and cationic ring-opening polymerization . The synthesis of azetidines has attracted major interest due to their unique reactivity driven by considerable ring strain .Molecular Structure Analysis

The molecular structure of “1-(2-Aminophenyl)azetidine-3-carboxylic acid” is characterized by a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane . The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The polymerization of azetidines has many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical and Chemical Properties Analysis

Carboxylic acids, such as “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have certain physical and chemical properties. For instance, carboxylic acids with one to four carbon atoms are completely miscible with water .科学研究应用

抗癌研究

羧酸衍生物(如肉桂酸及其酚类类似物)的抗癌潜力已得到广泛探索。这些化合物的 3-苯基丙烯酸官能团能够进行各种化学反应,使其作为抗肿瘤剂在医学研究中具有重要意义。尽管它们拥有丰富的药用传统,但数十年来肉桂酸衍生物在抗癌研究中的全部潜力尚未得到充分利用。最近对这些化合物的关注突出了它们有希望的抗肿瘤功效,表明 1-(2-氨基苯基)氮杂环丁烷-3-羧酸衍生物在抗癌应用中具有类似的潜力 (De, Baltas, & Bedos-Belval, 2011)。

生物催化剂抑制

对羧酸的研究还表明它们具有生物催化剂抑制剂的作用,这可以用于生物技术应用中以控制微生物生长或发酵过程。了解羧酸对大肠杆菌和酿酒酵母等微生物的抑制机制有助于设计用于工业应用的强大菌株,这表明 1-(2-氨基苯基)氮杂环丁烷-3-羧酸是一个潜在的研究领域 (Jarboe, Royce, & Liu, 2013)。

药物开发和生物等排体

在药物开发的背景下,羧酸生物等排体因其在修饰药物特性以克服毒性和生物利用度有限等障碍方面的重要性而受到关注。已经开发出新型的羧酸替代物以改善药理特征,这表明 1-(2-氨基苯基)氮杂环丁烷-3-羧酸衍生物在创造更有效和更安全的药物方面具有广阔的前景 (Horgan & O’ Sullivan, 2021)。

环境生物降解性

羧酸及其衍生物的环境归宿,包括它们的生物降解性,一直是研究的主题,提供了对这些化合物生态影响的见解。了解羧酸的微生物降解途径可以为环境风险评估和更环保的化学品(可能包括 1-(2-氨基苯基)氮杂环丁烷-3-羧酸衍生物)的开发提供信息 (Liu & Avendaño, 2013)。

作用机制

未来方向

Azetidines, including “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the development of new synthesis methods, exploration of their reactivity, and application in various fields such as medicinal chemistry .

属性

IUPAC Name |

1-(2-aminophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIGIRDLRJTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。